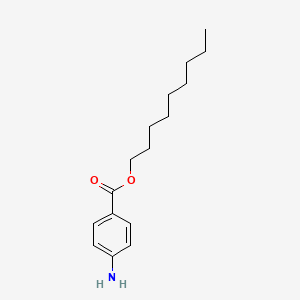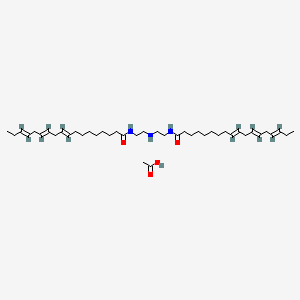
N,N'-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate: is a complex organic compound with the molecular formula C42H73N3O4 and a molecular weight of 684.04672. This compound is characterized by its long-chain polyunsaturated fatty acid amides, which are linked through an iminodiethylene bridge. It is primarily used in specialized chemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate typically involves the reaction of octadeca-9,12,15-trienoic acid with iminodiethyleneamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous toluene or dichloromethane
Catalyst: Dicyclohexylcarbodiimide (DCC)
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Purification of octadeca-9,12,15-trienoic acid and iminodiethyleneamine.
Reaction: Continuous mixing of reactants in a flow reactor at controlled temperatures.
Purification: Removal of by-products and unreacted starting materials using column chromatography.
Crystallization: Final product is crystallized from a suitable solvent to obtain high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkyl derivatives.
Applications De Recherche Scientifique
N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to natural fatty acids.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized polymers and surfactants.
Mécanisme D'action
The mechanism of action of N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate involves its interaction with cellular membranes and enzymes. The compound’s long-chain polyunsaturated structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide)
- N,N’-(Iminodiethylene)bis(octadeca-9-enamide)
- N,N’-(Iminodiethylene)bis(octadeca-12,15-dienamide)
Uniqueness
N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate is unique due to its triple unsaturation in the fatty acid chains, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and potential biological activity compared to similar compounds with fewer double bonds.
Propriétés
Numéro CAS |
93918-63-9 |
|---|---|
Formule moléculaire |
C40H69N3O2.C2H4O2 C42H73N3O4 |
Poids moléculaire |
684.0 g/mol |
Nom IUPAC |
acetic acid;(9E,12E,15E)-N-[2-[2-[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino]ethylamino]ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C40H69N3O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-37-35-41-36-38-43-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h5-8,11-14,17-20,41H,3-4,9-10,15-16,21-38H2,1-2H3,(H,42,44)(H,43,45);1H3,(H,3,4)/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+; |
Clé InChI |
SHGVHLXFWSSXDC-VZCBAQBXSA-N |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC.CC(=O)O |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCC=CCC=CCC=CCC.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



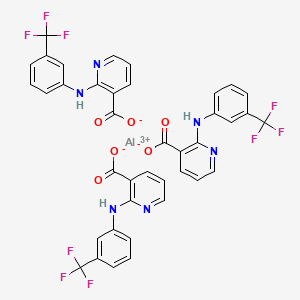
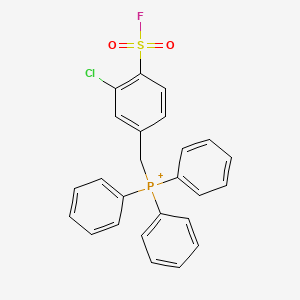


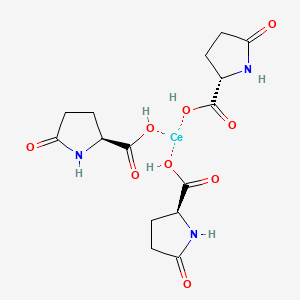
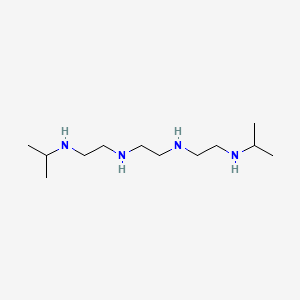

![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
![2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol]](/img/structure/B12668878.png)



